(1S,2S)-2-Amino-1,2-diphenyl-ethanol
Overview
Description
“(1S,2S)-2-Amino-1,2-diphenyl-ethanol” is a chiral compound. It is a precursor to chiral 2-oxazolines . The compound has a linear formula of C6H5CH(OH)CH(NH2)CH2OH .
Molecular Structure Analysis
The molecular structure of “(1S,2S)-2-Amino-1,2-diphenyl-ethanol” can be determined by various methods such as X-ray crystallography . The compound has a molecular weight of 167.21 .
Physical And Chemical Properties Analysis
“(1S,2S)-2-Amino-1,2-diphenyl-ethanol” is a solid compound with an assay of 97% . It has an optical activity of [α]25/D +37°, c = 1 in 1 M HCl .
Scientific Research Applications
Catalyst in Enantioselective Reduction
(Jia Yao-zhong et al., 2010) synthesized derivatives of (1S,2S)-2-amino-1,2-diphenyl-ethanol, applying them in the enantioselective borane reduction of propiophenone. They explored the relationship between catalyst structure and enantioselectivity.
Asymmetric Reformatsky Reaction
(M. Ai, 1998) utilized derivatives of (1S,2S)-2-amino-1,2-diphenyl-ethanol in asymmetric Reformatsky reactions. They studied the effect of chiral aminoalcohol structure on enantioselectivity and investigated various reaction parameters.
Study in Stereochemistry
(D. Gani et al., 1983) investigated the stereochemistry of the rearrangement of 2-aminoethanol using derivatives of (1S,2S)-2-amino-1,2-diphenyl-ethanol, contributing to understanding the enzymatic rearrangement processes.
Synthesis of Enantiopure Ephenamine
(A. Jesus Velho et al., 2020) detailed the synthesis of enantiopure ephenamine using 1,2-diphenyl-2-aminoethanol. This compound is significant in organic chemistry and pharmaceuticals as a chiral auxiliary and intermediate.
Enantioselective Alkylation
(Hailan Zhang et al., 2004) modified (1S,2S)-2-amino-1,2-diphenyl-ethanol for enantioselective alkylation of N-diphenylphosphinoyl arylimines, achieving high enantiomeric selectivities.
Quantum Chemical Characterization
(Zhou Chang-hu, 2013) conducted quantum chemical studies on 1,2-diphenyl-2-(1-phenylethylamino) ethanol, providing theoretical insights into the molecular properties of the compound.
properties
IUPAC Name |
(1S,2S)-2-amino-1,2-diphenylethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c15-13(11-7-3-1-4-8-11)14(16)12-9-5-2-6-10-12/h1-10,13-14,16H,15H2/t13-,14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJJWYZZKKKSEV-KBPBESRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60352133 | |
Record name | (1S,2S)-2-Amino-1,2-diphenyl-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-Amino-1,2-diphenyl-ethanol | |
CAS RN |
23190-17-2 | |
Record name | (1S,2S)-2-Amino-1,2-diphenyl-ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60352133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S,S)-(-)-2-Amino-1,2-diphenylethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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